1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and molecular composition. The compound exhibits the molecular formula C11H22Cl2N2O, with a calculated molecular weight of 269.21 grams per mole. This formula reflects the presence of eleven carbon atoms, twenty-two hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom within the molecular structure.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the primary name derives from the piperidin-2-one backbone with a piperidin-4-ylmethyl substituent attached at the nitrogen position. The dihydrochloride designation indicates the presence of two hydrochloride salt groups, which significantly influence the compound's solubility and stability characteristics. Alternative nomenclature includes 1-[(piperidin-4-yl)methyl]piperidin-2-one dihydrochloride, reflecting the systematic approach to describing the substituent positioning.

The compound's Chemical Abstracts Service registry number provides unique identification within chemical databases, facilitating precise reference and retrieval of associated research data. The molecular structure incorporates stereochemical considerations that influence its three-dimensional conformation and subsequent biological interactions.

Historical Development in Heterocyclic Chemistry

The historical development of this compound reflects the broader evolution of heterocyclic chemistry, particularly the advancement of piperidine derivative synthesis. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who both obtained piperidine by reacting piperine with nitric acid. This foundational work established the basis for subsequent developments in piperidine chemistry.

The progression from simple piperidine to complex derivatives like this compound demonstrates the sophisticated synthetic methodologies that emerged throughout the twentieth and twenty-first centuries. Modern synthetic approaches to piperidine derivatives have incorporated advanced catalytic systems, including palladium and rhodium-based catalysts, which enable selective modifications of the piperidine ring system.

Contemporary research has documented more than 7000 piperidine-related publications during the last five years, indicating the continued importance of this heterocyclic system in medicinal chemistry and pharmaceutical development. The development of multicomponent reaction strategies has facilitated the synthesis of complex piperidine derivatives through cascade mechanisms involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions.

The synthesis of this compound typically involves several steps, employing various reagents and controlled reaction conditions to achieve the desired product with appropriate purity and yield characteristics. These synthetic approaches reflect the cumulative knowledge gained from decades of heterocyclic chemistry research and development.

Position Within Piperidine Derivative Classifications

This compound occupies a distinctive position within the classification system of piperidine derivatives, characterized by its dual-piperidine architecture and lactam functionality. The compound belongs to the broader category of piperidine derivatives, which are recognized for their diverse biological activities and pharmaceutical applications.

Within the classification hierarchy, this compound represents a bis-piperidine system where one piperidine ring functions as a substituent on a piperidin-2-one core structure. The piperidin-2-one component places it within the lactam subfamily of piperidine derivatives, which are characterized by the presence of a carbonyl group within the ring system. The 2-piperidinone structure, also known as delta-valerolactam, serves as a fundamental building block in heterocyclic chemistry.

The classification system further distinguishes this compound based on its substitution pattern, where the piperidin-4-ylmethyl group represents a specific type of nitrogen alkylation. This structural feature positions the compound within the category of nitrogen-substituted lactams, which exhibit distinct chemical and biological properties compared to their unsubstituted counterparts.

The dihydrochloride salt form classification reflects the compound's preparation as a stable, water-soluble derivative suitable for various chemical and biological applications. This salt formation represents a common approach in pharmaceutical chemistry to enhance compound stability and bioavailability.

| Classification Category | Specific Designation | Structural Feature |

|---|---|---|

| Primary Class | Piperidine Derivative | Six-membered nitrogen heterocycle |

| Secondary Class | Bis-piperidine System | Two piperidine units |

| Tertiary Class | Piperidin-2-one (Lactam) | Carbonyl within ring |

| Quaternary Class | Nitrogen-substituted Lactam | Alkylated nitrogen |

| Salt Form | Dihydrochloride | Two hydrochloride groups |

The compound's position within this classification system reflects its synthetic complexity and potential for diverse applications in medicinal chemistry research. The structural characteristics that define its classification also determine its chemical reactivity patterns and biological interaction profiles, making it a valuable subject for continued scientific investigation and development.

Propriétés

IUPAC Name |

1-(piperidin-4-ylmethyl)piperidin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.2ClH/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10;;/h10,12H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAOZSMVOXZOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

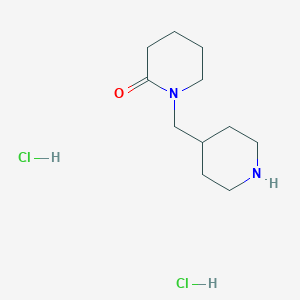

The compound has the following chemical structure:

- Molecular Formula: C_{11}H_{18}Cl_2N_2O

- Molecular Weight: Approximately 267.18 g/mol

- CAS Number: 1315367-83-9

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, which can lead to altered cellular functions.

- Receptor Modulation: It may interact with various receptors, influencing signaling pathways associated with disease processes.

Antimicrobial Activity

Research has demonstrated that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that they showed potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.025 - 0.1 | S. aureus, E. coli |

| 2-(pyrrolidino)-1H-imidazole | 0.0039 | S. aureus, E. coli |

This indicates a promising potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study highlighted that piperidine derivatives could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance:

- Cell Line Tested: FaDu hypopharyngeal tumor cells

- Mechanism: Induction of apoptosis and cytotoxicity via enzyme inhibition.

The results showed that certain derivatives had enhanced cytotoxic effects compared to standard treatments like bleomycin .

Case Studies

- Antiviral Properties: A study explored the antiviral activity of piperidine derivatives against HIV, revealing that modifications in the piperidine structure could enhance binding affinity to viral targets, thus improving efficacy against viral entry into host cells .

- Cognitive Enhancers: Research has indicated that some piperidine compounds may inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption: The compound is expected to be well absorbed due to its favorable solubility profile.

- Distribution: It may distribute widely within tissues due to its lipophilicity.

- Metabolism: Initial studies suggest metabolic pathways involving cytochrome P450 enzymes could be relevant.

Applications De Recherche Scientifique

The compound 1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride is a piperidine derivative that has garnered attention in various scientific and medicinal research fields. This article explores its applications, synthesis methods, biological activity, and relevant case studies, providing a comprehensive overview of its significance in contemporary research.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to other piperidine derivatives enables it to modulate neurotransmitter systems effectively.

Research indicates that this compound exhibits significant biological activity, including:

- Anticonvulsant Properties : Studies have shown that derivatives of this compound may reduce seizure frequency in animal models, suggesting potential applications in epilepsy treatment.

- Anxiolytic Effects : Preliminary investigations indicate that it may help alleviate anxiety symptoms by influencing serotonin and dopamine pathways.

Chemical Synthesis

In organic synthesis, this compound serves as an intermediate for creating various pharmaceutical agents and agrochemicals. Its ability to undergo multiple chemical transformations makes it a valuable building block in synthetic chemistry.

Case Study 1: Anticonvulsant Effects

A study published in Pharmacology Reports demonstrated that a derivative of this compound significantly reduced seizure activity in rodent models compared to control groups, indicating its potential as an anticonvulsant agent.

Case Study 2: Clinical Trials for Anxiety Disorders

Recent clinical trials assessed a formulation containing this compound for treating generalized anxiety disorder. Results showed improved outcomes compared to placebo, highlighting its therapeutic potential.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s piperidin-2-one core distinguishes it from simpler piperidine derivatives (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride), which lack the ketone group .

Physicochemical Properties

| Property | This compound | 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 279.21 | 215.12 | 266.77 |

| Solubility | High in water (due to dihydrochloride salt) | Soluble in polar solvents (pH ≤ 4) | Limited aqueous solubility |

| Purity | ≥95% (supplier specifications) | ≥95% | Not specified |

| Stability | Stable at room temperature | Sensitive to moisture | Stable under inert conditions |

Key Observations :

- The dihydrochloride salt form improves aqueous solubility compared to non-salt analogs (e.g., isoindolin-1-one derivatives) .

- Compounds with aminomethyl groups (e.g., 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride) may exhibit pH-dependent solubility, limiting their utility in neutral environments .

Key Observations :

- The target compound’s dual piperidine rings make it suitable for designing GPCR-targeted drugs , whereas isoindolin-1-one derivatives are prioritized for CNS applications due to their lipophilicity .

- Compounds with triazine or pyrimidine substituents () show promise in antiviral and antimicrobial research .

Méthodes De Préparation

Protection of 4-Piperidone Hydrochloride

- Reactants: 4-piperidone hydrochloride, di-tert-butyl dicarbonate (Boc anhydride), sodium bicarbonate.

- Solvent: Aqueous acetone.

- Conditions: Stir at room temperature for 24 hours.

- Outcome: Formation of N-tert-butoxycarbonyl-4-piperidone with high yield (91-93%).

- Purification: Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

| Parameter | Details |

|---|---|

| Starting material | 4-piperidone hydrochloride |

| Protecting agent | Di-tert-butyl dicarbonate |

| Base | Sodium bicarbonate |

| Solvent | Aqueous acetone |

| Reaction time | 24 hours |

| Yield | 91-93% |

Reductive Amination to 4-Amino-1-t-butoxycarbonylpiperidine

- Reactants: N-tert-butoxycarbonyl-4-piperidone, ammonia ethanol solution (2N), titanium tetraisopropoxide, sodium borohydride.

- Conditions: Under nitrogen atmosphere, room temperature, temperature controlled below 30°C during NaBH4 addition.

- Reaction time: 4 hours.

- Workup: Quenching with concentrated ammonia, filtration of precipitate, washing with ethyl acetate and aqueous HCl, neutralization with NaOH, extraction, drying.

- Yield: Approximately 81-82%.

- Characterization: ^1H NMR confirms structure.

| Parameter | Details |

|---|---|

| Starting material | N-tert-butoxycarbonyl-4-piperidone |

| Reducing agent | Sodium borohydride |

| Catalyst | Titanium tetraisopropoxide |

| Solvent | Ammonia ethanol solution |

| Temperature | <30°C during reduction |

| Reaction time | 4 hours |

| Yield | 81-82% |

Formation of 2-(4-Amino)piperidyl-Nicotinic Acid

- Reactants: 4-amino-1-t-butoxycarbonylpiperidine, 2-chloro-3-pyridyl carboxylic acid, sodium carbonate, potassium iodide.

- Solvent: Dimethyl sulfoxide (DMSO).

- Conditions: Heat to 100°C under nitrogen for several hours.

- Workup: Acidify to pH 4-5 with 2N HCl, filter precipitate, recrystallize from isopropanol/water (1:2).

- Yield: 73%.

| Parameter | Details |

|---|---|

| Starting material | 4-amino-1-t-butoxycarbonylpiperidine |

| Coupling partner | 2-chloro-3-pyridyl carboxylic acid |

| Base | Sodium carbonate |

| Additive | Potassium iodide |

| Solvent | Dimethyl sulfoxide |

| Temperature | 100°C |

| Yield | 73% |

Cyclization via Curtius Rearrangement to Final Compound

- Reactants: 2-(4-amino)piperidyl-nicotinic acid derivative, nitrile reagent (diphenylphosphoryl azide or similar), triethylamine.

- Solvent: Toluene.

- Conditions: Reflux under nitrogen for 4-8 hours.

- Workup: Remove solvent under reduced pressure, wash crude with 20% aqueous acetic acid, recrystallize from ethyl acetate/methanol.

- Yield: Approximately 78%.

| Parameter | Details |

|---|---|

| Starting material | 2-(4-amino)piperidyl-nicotinic acid derivative |

| Reagent | Diphenylphosphoryl azide (nitrile reagent) |

| Base | Triethylamine |

| Solvent | Toluene |

| Temperature | Reflux (approx. 110°C) |

| Reaction time | 4-8 hours |

| Yield | 78% |

Summary of Yields and Conditions

| Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | 4-piperidone HCl, di-tert-butyl dicarbonate | 91-93 | Room temp, 24 h |

| Reductive Amination | NaBH4, Ti(OiPr)4, NH3/EtOH | 81-82 | <30°C, 4 h |

| Coupling with Nicotinic Acid | 2-chloro-3-pyridyl acid, Na2CO3, KI, DMSO | 73 | 100°C, several hours |

| Cyclization (Curtius Rearr.) | Diphenylphosphoryl azide, Et3N, toluene | 78 | Reflux, 4-8 h |

Research Findings and Advantages

- The method avoids harsh conditions such as microwave irradiation or high pressure hydrogenation.

- Use of Boc protection and titanium tetraisopropoxide catalysis improves selectivity and yield.

- The Curtius rearrangement step efficiently forms the piperidin-2-one ring system.

- The overall process is scalable, cost-effective, and environmentally friendlier compared to older methods.

- The final dihydrochloride salt is obtained with high purity after recrystallization.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride?

The synthesis typically involves multi-step protocols, including reductive amination between piperidin-4-ylmethanamine and a ketone precursor, followed by hydrochlorination. Solvent selection (e.g., THF or DCM for inert conditions) and temperature control (0–25°C) are critical to minimize side reactions. Purification via recrystallization or silica gel chromatography is advised to achieve >95% purity .

Q. What analytical techniques are essential for confirming structural integrity and purity?

- NMR spectroscopy : Assign peaks for piperidine ring protons (δ 1.4–2.8 ppm) and carbonyl groups (δ ~170 ppm in NMR).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 225.2) and chloride counterion verification via ion chromatography .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers at 2–8°C.

- In case of skin exposure, rinse immediately with water; for spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can computational methods predict biological target interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions with receptors like GPCRs or ion channels. Parameterize force fields using quantum mechanical calculations (e.g., DFT for partial charges) and validate with experimental binding assays (e.g., SPR or radioligand displacement) .

Q. How should researchers address contradictions in reported biological activity data?

- Control variables : Standardize assay conditions (pH, temperature, cell lines).

- Dose-response curves : Use Hill slopes to compare potency (EC/IC) across studies.

- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Structural modifications : Introduce substituents to enhance metabolic stability (e.g., fluorination) or solubility (e.g., PEGylation).

- Salt forms : Compare dihydrochloride with other salts (e.g., phosphate) for bioavailability.

- Prodrug design : Mask polar groups (e.g., ester prodrugs) to improve membrane permeability .

Q. How do solvent and catalyst choices influence reaction efficiency in its synthesis?

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions.

- Catalysts : Pd/C or Raney Ni for reductive amination; optimize loading (5–10 wt%) and H pressure (1–3 atm).

- Yield optimization : Use DoE (Design of Experiments) to map parameter interactions (temperature, solvent ratio) .

Q. Methodological Notes

- Data Validation : Cross-reference NMR shifts with PubChem data (CID: 43810649) and computational predictions .

- Biological Assays : Include positive/negative controls (e.g., known receptor agonists/antagonists) to contextualize activity .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous chemicals and biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.